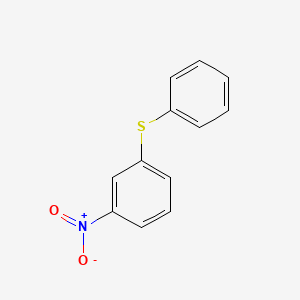

1-Nitro-3-(phenylsulfanyl)benzene

Description

Significance of Nitroaromatic Compounds as Synthetic Precursors

Nitroaromatic compounds, characterized by the presence of a nitro group (–NO₂) attached to an aromatic ring, are fundamental intermediates in organic synthesis. askfilo.com The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring. This electronic effect deactivates the ring towards electrophilic aromatic substitution but, crucially, activates it for nucleophilic aromatic substitution (SNAr), especially when the nitro group is positioned ortho or para to a suitable leaving group. wikipedia.orgnih.govlibretexts.org

Perhaps the most valuable transformation of nitroaromatics is their reduction to the corresponding anilines (aminoarenes). chemguide.co.ukchemistrysteps.com This reaction, typically achieved using reagents like tin or iron in acidic media, or through catalytic hydrogenation, provides a reliable pathway to aromatic amines, which are themselves vital precursors for dyes, polymers, and pharmaceuticals. chemguide.co.ukrsc.orgmdpi.com The nitro group, therefore, often serves as a masked amino group, introduced early in a synthetic sequence and converted to the amine at a later stage. libretexts.orglibretexts.org

Role of Aryl Sulfides and Thioethers in Chemical Transformations

Aryl sulfides, also known as aryl thioethers, contain a sulfur atom bonded to an aromatic ring and another organic substituent. This class of compounds is prevalent in many biologically active molecules and functional materials. The carbon-sulfur (C–S) bond is a key structural feature, and numerous methods have been developed for its construction, often involving transition-metal-catalyzed cross-coupling reactions.

The sulfide (B99878) linkage is not merely a passive linker; it can participate in a variety of chemical transformations. For instance, the sulfur atom can be readily oxidized to form the corresponding sulfoxides and sulfones, which have different electronic properties and are themselves important functional groups in medicinal chemistry. researchgate.net Furthermore, the presence of a thioether can influence the reactivity of the aromatic ring and serve as a directing group in certain substitution reactions.

Positioning of 1-Nitro-3-(phenylsulfanyl)benzene within the Landscape of Functionalized Aromatics

This compound is a prototypical example of a bifunctional aromatic compound, integrating both a nitro group and a phenylsulfanyl (phenylthio) group on the same benzene (B151609) ring. Its structure is a deliberate combination of the two important functional classes discussed above.

The synthesis of this compound can be envisioned through several standard organic chemistry reactions. A likely approach is the nucleophilic aromatic substitution of a substrate like 1,3-dinitrobenzene (B52904) or 1-chloro-3-nitrobenzene (B92001) with thiophenol or its corresponding thiolate. askfilo.comwikipedia.org The electron-withdrawing nitro group facilitates the attack of the sulfur nucleophile onto the ring. An alternative, though likely less regioselective, route could be the direct nitration of diphenyl sulfide. google.com

The true synthetic value of This compound lies in its potential for sequential, selective reactions. The nitro group can be reduced to an amine, yielding 3-(phenylsulfanyl)aniline , without affecting the sulfide bond. This resulting aniline (B41778) is a versatile intermediate in its own right, with the amino group enabling reactions such as diazotization (to form diazonium salts) or acylation, while the phenylsulfanyl group remains available for subsequent oxidation or other modifications. chemistrysteps.comnih.gov This strategic, step-wise functionalization makes This compound a valuable building block for constructing more complex molecules, particularly in the synthesis of heterocyclic compounds or as a precursor for novel pharmaceutical and material science candidates.

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₉NO₂S | nih.govbiosynth.com |

| Molecular Weight | 231.27 g/mol | nih.govbiosynth.com |

| IUPAC Name | 1-nitro-3-phenylsulfanylbenzene | nih.gov |

| CAS Number | 37984-02-4 | nih.gov |

| Appearance | Yellow solid / Pale yellow crystalline solid | rsc.org |

| Melting Point | 68-70 °C | rsc.org |

Spectroscopic Data Highlights

| Spectrum Type | Key Features (Predicted/Referenced) | Source(s) |

| ¹H-NMR | Aromatic protons would appear as complex multiplets in the δ 7.3-8.3 ppm range, with protons ortho to the electron-withdrawing NO₂ group being the most downfield. | rsc.orgstackexchange.com |

| ¹³C-NMR | Aromatic carbons would show signals in the δ 120-150 ppm range. The carbon attached to the nitro group (ipso-carbon) would be significantly shifted downfield. | rsc.orgstackexchange.com |

| IR Spectroscopy | Characteristic strong absorptions for the nitro group (NO₂) asymmetric and symmetric stretching would be expected around 1500-1530 cm⁻¹ and 1330-1350 cm⁻¹, respectively. | rsc.orgresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

1-nitro-3-phenylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2S/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHVHVBIVNJWKDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40958970 | |

| Record name | 1-Nitro-3-(phenylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37984-02-4 | |

| Record name | Sulfide, m-nitrophenyl phenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037984024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nitro-3-(phenylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Nitro 3 Phenylsulfanyl Benzene and Its Derivatives

Direct C-S Bond Formation Strategies in Nitro-Substituted Aromatics

The direct formation of a C-S bond in nitro-substituted aromatic compounds is a fundamental transformation in organic synthesis. This is often accomplished through reactions that leverage the electron-withdrawing nature of the nitro group to facilitate bond formation. Two prominent strategies in this regard are Nucleophilic Aromatic Substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. ccspublishing.org.cn

Nucleophilic Aromatic Substitution (SNAr) Reactions for C-S Bond Formation

Nucleophilic aromatic substitution (SNAr) is a powerful and widely employed method for the synthesis of aryl thioethers, including 1-nitro-3-(phenylsulfanyl)benzene. rsc.org This reaction typically involves the displacement of a leaving group on an aromatic ring by a nucleophile. acsgcipr.org In the context of synthesizing this compound, the reaction proceeds via the attack of a sulfur nucleophile, such as thiophenol or its corresponding thiolate, on an appropriately substituted nitroaromatic ring. rsc.org The mechanism involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. acsgcipr.org The presence of the electron-withdrawing nitro group is crucial as it activates the aromatic ring towards nucleophilic attack and stabilizes the negatively charged Meisenheimer complex, thereby facilitating the reaction. pressbooks.pub

The efficiency of the SNAr reaction for the synthesis of this compound is highly dependent on the careful optimization of reaction conditions and the choice of reagents. Key factors that are often fine-tuned include the nature of the thiophenol derivative, the type of base used, and the solvent system.

Thiophenol and its Derivatives: Thiophenol is the primary sulfur nucleophile used in this reaction. The reactivity of substituted thiophenols can be influenced by the electronic nature of the substituents on their aromatic ring.

Bases: A variety of bases can be employed to facilitate the reaction, often by deprotonating the thiophenol to generate the more nucleophilic thiolate anion. Common choices include inorganic bases like potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), and cesium carbonate (Cs₂CO₃), as well as organic bases such as triethylamine (B128534) (Et₃N). acsgcipr.orgmdpi.com The strength and nature of the base can significantly impact the reaction rate and yield. For instance, stronger bases can lead to a higher concentration of the thiolate anion, accelerating the reaction.

Solvents: The choice of solvent plays a critical role in SNAr reactions. nih.gov Dipolar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methylpyrrolidone (NMP) are commonly used as they can effectively solvate the cationic counter-ion of the thiolate without strongly solvating the nucleophile itself, thus enhancing its reactivity. acsgcipr.orgacsgcipr.org The use of DMSO, in particular, has been shown to promote C-N bond formation via SNAr, and similar principles apply to C-S bond formation. mdpi.com Studies have shown that solvent properties such as polarity, hydrogen bond donating ability (α), and hydrogen bond accepting ability (β) can have a significant effect on the reaction kinetics. nih.govresearchgate.net An increase in the solvent's hydrogen bond accepting ability (β) can accelerate the reaction by stabilizing the positively charged activated complex. nih.govresearchgate.net

A notable development is the use of water as a green and environmentally benign reaction medium for the synthesis of diaryl sulfides via SNAr reactions, which can proceed even without the need for a base or catalyst in some cases. researchgate.net Additionally, phase-transfer catalysts like 18-crown-6 (B118740) can be used in conjunction with bases like potassium fluoride-alumina to mediate the reaction in solvents like acetonitrile. researchgate.net

Below is an interactive table summarizing common reaction conditions:

| Reactant 1 | Reactant 2 | Base | Solvent | Catalyst/Additive | Temperature |

| 1-Chloro-3-nitrobenzene (B92001) | Thiophenol | Potassium Carbonate | Acetone | - | Reflux |

| 1-Fluoro-3-nitrobenzene | Thiophenol | Potassium Hydroxide | DMSO | - | Room Temp to 135°C |

| 1-Bromo-3-nitrobenzene | Thiophenol | Cesium Carbonate | Acetonitrile | 18-crown-6 | 80°C |

| 1-Iodo-3-nitrobenzene | Thiophenol | Triethylamine | DMF | - | 110°C |

The reactivity of aromatic compounds in SNAr reactions is profoundly influenced by the nature and position of substituents on the aromatic ring. pressbooks.pub For the synthesis of this compound and its derivatives, the presence of electron-withdrawing groups (EWGs) on the nitroaromatic substrate is a critical factor that governs the reaction's feasibility and rate. numberanalytics.com

Activating Effect of Electron-Withdrawing Groups: The nitro group (-NO₂) is a powerful electron-withdrawing group that activates the aromatic ring towards nucleophilic attack. numberanalytics.com It achieves this through both inductive and resonance effects, effectively delocalizing the negative charge of the intermediate Meisenheimer complex. pressbooks.pub The more electron-withdrawing groups present on the aromatic ring, the more stable the intermediate, and consequently, the faster the reaction proceeds. pressbooks.pub The position of the EWG relative to the leaving group is also crucial. For maximum stabilization of the Meisenheimer complex, the EWG should be located at the ortho or para position to the site of nucleophilic attack. pressbooks.pub

Leaving Group Ability: The nature of the leaving group also impacts the reaction rate. Generally, the rate of substitution follows the order F > Cl > Br > I. This is because the more electronegative fluorine atom polarizes the C-F bond to a greater extent, making the carbon atom more electrophilic and susceptible to nucleophilic attack. nih.gov This is often the rate-determining step in SNAr reactions. nih.gov

Nucleophile Reactivity: The nucleophilicity of the sulfur reagent also plays a role. Electron-donating groups on the thiophenol ring can increase its nucleophilicity, potentially leading to a faster reaction. Conversely, electron-withdrawing groups on the thiophenol can decrease its nucleophilicity.

The interplay of these electronic effects allows for a degree of control over the reactivity and selectivity of the SNAr reaction in the synthesis of diaryl thioethers.

Transition Metal-Catalyzed Coupling Reactions for C-S Bond Formation

Transition metal-catalyzed cross-coupling reactions have emerged as a highly effective and versatile tool for the construction of C-S bonds in the synthesis of this compound and its derivatives. ccspublishing.org.cn These methods offer an alternative to traditional SNAr reactions and can often proceed under milder conditions with a broader substrate scope. The most prominent metals used for this purpose are palladium and copper. ccspublishing.org.cnwikipedia.org

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its thioether equivalent, have revolutionized the formation of C-S bonds. wikipedia.org While originally developed for C-N bond formation, this methodology has been successfully adapted for the synthesis of aryl thioethers. wikipedia.org These reactions typically involve the coupling of an aryl halide or triflate with a thiol in the presence of a palladium catalyst and a suitable ligand. nih.gov

The general catalytic cycle for a palladium-catalyzed C-S coupling reaction involves:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 1-halo-3-nitrobenzene) to form a palladium(II) intermediate.

Thiolate Complexation: The thiophenol, typically deprotonated by a base, coordinates to the palladium(II) center.

Reductive Elimination: The final step is the reductive elimination of the diaryl thioether product, regenerating the palladium(0) catalyst.

Recent advancements have even demonstrated the use of nitroarenes as coupling partners in palladium-catalyzed reactions, where the nitro group itself can act as a leaving group. This approach avoids the need for pre-functionalized aryl halides. nih.gov Furthermore, bimetallic palladium-copper nanocatalysts have been developed for C-N cross-coupling of nitroarenes with aryl halides in aqueous media, a strategy that could potentially be adapted for C-S bond formation. novartis.comnovartis.com

Here is an interactive table summarizing typical palladium-catalyzed C-S coupling conditions:

| Aryl Halide/Nitroarene | Thiol | Palladium Catalyst | Ligand | Base | Solvent |

| 1-Iodo-3-nitrobenzene | Thiophenol | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene |

| 1-Bromo-3-nitrobenzene | Thiophenol | Pd₂(dba)₃ | BrettPhos | K₃PO₄ | Dioxane |

| 1-Nitro-3-nitrobenzene | Thiophenol | Pd(acac)₂ | - | Cs₂CO₃ | PhCF₃ |

Copper-catalyzed reactions, particularly the Ullmann condensation, represent a classical and still widely used method for the formation of C-S bonds. wikipedia.org This reaction typically involves the coupling of an aryl halide with a thiol in the presence of a copper catalyst, often at elevated temperatures. wikipedia.orgrsc.org Traditional Ullmann conditions could be harsh, requiring high temperatures and stoichiometric amounts of copper. wikipedia.org

However, significant progress has been made in developing milder and more efficient copper-catalyzed C-S coupling protocols. These modern methodologies often employ catalytic amounts of a copper(I) salt, such as copper(I) iodide (CuI), and may be performed in the presence of a ligand to facilitate the reaction. uu.nl Ligand-free systems have also been developed, simplifying the reaction setup. uu.nl The reaction can be carried out in various polar solvents like DMF, and in some cases, under solvent-free conditions. uu.nlorganic-chemistry.org

The mechanism of the copper-catalyzed C-S coupling is thought to involve the formation of a copper(I) thiolate intermediate, which then reacts with the aryl halide. nih.govresearchgate.net In situ studies have provided evidence for the involvement of complexes such as [Cu(SPh)₂]⁻. nih.govresearchgate.net

Recent research has also explored the use of nitroarenes as substrates in copper-catalyzed C-S couplings, where the nitro group is displaced by the thiol.

Here is an interactive table summarizing typical copper-catalyzed C-S coupling conditions:

| Aryl Halide/Nitroarene | Thiol/Sulfur Source | Copper Catalyst | Base | Solvent | Temperature |

| 1-Iodo-3-nitrobenzene | Thiophenol | CuI | K₂CO₃ | DMF | 90°C |

| 1-Bromo-3-nitrobenzene | Thiophenol | Cu₂O | Cs₂CO₃ | DMSO | 80°C |

| 1-Nitro-3-nitrobenzene | Arylboronic acid/S₈ | CuI | NaOH | - | High |

Nickel-Catalyzed Reactions (e.g., aryl exchange reactions, phosphinite pincer complexes)

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for C-S cross-coupling reactions. acs.org These methods often exhibit high functional-group tolerance and can be promoted by specific ligands and reaction conditions. nih.gov

Phosphinite pincer complexes of nickel, such as [2,6-(R₂PO)₂C₆H₃]NiCl, have demonstrated catalytic activity for the cross-coupling of aryl iodides with aryl thiols. acs.orgresearchgate.netfigshare.com Optimal conditions for these reactions often involve using a base like potassium hydroxide (KOH) in a solvent such as dimethylformamide (DMF) at elevated temperatures (e.g., 80 °C). acs.orgresearchgate.netfigshare.com However, mechanistic studies suggest that under basic conditions, these pincer complexes may decompose, releasing secondary phosphine (B1218219) oxide derivatives which are believed to be the actual ligands promoting the catalytic cycle. acs.orgresearchgate.net

Another significant nickel-catalyzed approach is the aryl exchange reaction, also known as aryl thioether metathesis. nih.govchemrxiv.org This method allows for the synthesis of diaryl thioethers by exchanging the aryl groups between an aryl sulfide (B99878) and an aryl electrophile. chemrxiv.org For instance, a catalyst system comprising nickel and a ligand like 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype) can effectively cleave and form aryl-S bonds. nih.govchemrxiv.orgacs.org This strategy can utilize stable, odorless sulfide donors like 2-pyridyl sulfides instead of volatile thiols, reacting with a broad range of aryl electrophiles including aromatic esters and halides. chemrxiv.org Mechanistic investigations point towards a reversible Ni(0)/Ni(II) catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination. nih.govchemrxiv.org

Table 1: Examples of Nickel-Catalyzed C-S Coupling Reactions

| Catalyst System | Ligand | Base | Substrates | Conditions | Key Features | Citations |

|---|---|---|---|---|---|---|

| [2,6-(Ph₂PO)₂C₆H₃]NiCl (pincer complex) | - | KOH | Aryl Iodides, Aryl Thiols | DMF, 80 °C | Tolerates various functional groups. | acs.orgresearchgate.netfigshare.com |

| Ni(0)/dcype | 1,2-bis(dicyclohexylphosphino)ethane (dcype) | KOAc | Aryl Thioethers, Zn(CN)₂ | - | Involves C-S bond activation for cyanation. | acs.org |

| Ni/dcypt | 1,2-bis(dicyclohexylphosphino)ethane (dcypt) | - | 2-Pyridyl Sulfides, Aryl Electrophiles | - | Thiol-free aryl exchange reaction. | chemrxiv.org |

| Ni(COD)₂ | 1,2-Bis(dicyclohexylphosphino)ethane (dcype) | - | Aryl Thioethers, Alkyl Thiols | - | Aryl thioether metathesis with high functional group tolerance. | nih.gov |

Other Metal-Mediated or Catalyzed Protocols

While nickel catalysis is prominent, other transition metals, particularly copper and palladium, are widely used for synthesizing diaryl thioethers.

Copper-catalyzed Ullmann-type reactions are a classic and effective method for C-S bond formation. These reactions typically involve coupling an aryl halide with a thiol in the presence of a copper(I) salt, such as CuI or CuCl, and a base like cesium carbonate (Cs₂CO₃). nih.govacs.org These protocols have been adapted for both solution-phase and solid-phase synthesis, enabling the coupling of sterically hindered and electronically deactivated aryl groups. nih.gov More recently, methods using arylboronic acids as the aryl source have been developed. For example, a CuI-catalyzed coupling of arylboronic acids with arylsulfonyl chlorides can produce diaryl thioethers, where the sulfonyl chloride serves as the sulfur source after reduction. researchgate.net

Palladium-catalyzed reactions also provide a reliable route to unsymmetrical diaryl thioethers. One-pot methodologies have been designed where two different aryl bromides are coupled with a thiol surrogate, showcasing the versatility of palladium catalysis in complex bond constructions. nih.gov

Metal-Free C-S Bond Formation Pathways

Growing interest in sustainable chemistry has spurred the development of metal-free methods for constructing C-S bonds. nih.govnih.govresearchgate.net These approaches avoid the cost and potential toxicity associated with transition metal catalysts and often proceed under mild conditions. rsc.orgthieme-connect.de

Radical-Radical Cross-Coupling Methods

The formation of a C-S bond via the cross-coupling of a thiyl radical and an aryl radical is a key metal-free strategy. researchgate.net These radicals can be generated through various means, including photochemically or by using chemical oxidants. Visible-light-driven systems can generate aryl radicals from aryl halides, which then abstract a hydrogen atom to form an intermediate that couples with a thiyl radical. acs.org

Another approach involves the oxidative coupling of thiols with electron-rich arenes or arylhydrazines. thieme-connect.demdpi.com For instance, an iodine-mediated system using an oxidant can facilitate the reaction between arylhydrazines and thiols in water at room temperature to produce unsymmetrical diaryl sulfides. thieme-connect.de Mechanistic studies suggest these reactions proceed through the formation of a thiyl radical and an aryl radical cation, which then couple to form the C-S bond. researchgate.net These radical-based methods offer pathways for late-stage functionalization of complex molecules. nih.gov

Base-Promoted or Organocatalytic Approaches

Organocatalysis provides a powerful metal-free alternative for thioether synthesis. sigmaaldrich.comacs.orgnih.gov Photochemical methods using an organocatalyst, such as an indole (B1671886) thiolate, can activate typically unreactive aryl chlorides under mild conditions. sigmaaldrich.comacs.orgnih.gov Upon excitation with light, the organocatalyst becomes a strong reducing agent, enabling a single-electron transfer to the aryl chloride to generate an aryl radical. sigmaaldrich.comacs.orgnih.gov This radical can then be trapped by a simple sulfur source, leading to the formation of the thioether product. sigmaaldrich.comacs.org

Base-promoted, metal-free systems have also been developed. For example, the ionic liquid 1,8-diazabicyclo researchgate.netacs.orgundec-7-enium acetate (B1210297) ([DBUH][OAc]) can catalyze the synthesis of diaryl thioethers from aryl halides and carbon disulfide. rsc.org In this system, the ionic liquid serves as both the catalyst and the solvent, providing an efficient and environmentally friendly protocol that operates under mild conditions. rsc.org

Table 2: Comparison of Metal-Free C-S Bond Formation Strategies

| Method | Catalyst/Promoter | Reactants | Key Features | Citations |

|---|---|---|---|---|

| Radical-Radical Cross-Coupling | Visible Light / Oxidants (e.g., DDQ) | Thiols, Aryl Halides / Arylhydrazines | Forms C-S bond via coupling of thiyl and aryl radicals. | thieme-connect.deresearchgate.netacs.org |

| Organocatalysis | Indole Thiolate (photocatalyst) | Aryl Chlorides, Sulfur Source (e.g., thiourea) | Thiol-free protocol activated by light; mild conditions. | sigmaaldrich.comacs.orgnih.gov |

| Base-Promoted | [DBUH][OAc] (Ionic Liquid) | Aryl Halides, Carbon Disulfide | Metal-free; ionic liquid acts as catalyst and solvent. | rsc.org |

Derivatization Strategies from this compound

Once synthesized, this compound can serve as a precursor for other functional molecules through reactions targeting its thioether linkage.

Oxidation of the Thioether Moiety to Sulfoxides and Sulfones

The sulfur atom in the thioether group of this compound is susceptible to oxidation, allowing for the controlled synthesis of the corresponding sulfoxides and sulfones. These oxidized derivatives are important compounds in their own right.

The oxidation is typically carried out using common oxidizing agents. A well-established method involves the use of hydrogen peroxide (H₂O₂) in a solvent such as glacial acetic acid. researchgate.net Refluxing the thioether in this mixture effectively converts the sulfide first to a sulfoxide (1-nitro-3-(phenylsulfinyl)benzene) and, upon further oxidation, to the sulfone (1-nitro-3-(phenylsulfonyl)benzene). researchgate.net The reaction progress can be controlled to selectively isolate the sulfoxide or to drive the reaction to completion to obtain the sulfone. This transformation is a standard procedure for preparing sulfone analogues from their sulfide precursors. researchgate.net

Transformations Involving Both Nitro and Sulfenyl Groups

More complex synthetic routes involve the simultaneous or sequential transformation of both the nitro and sulfenyl moieties. One such example is the one-pot oxidative nitration of diphenyl sulfide using nitrogen dioxide and ozone, which concurrently oxidizes the sulfur to a sulfone and adds nitro groups to the aromatic rings. thieme-connect.de

A significant transformation that relies on the interplay between the two groups is the synthesis of phenothiazines. This process typically begins with the selective reduction of the nitro group to an amine, yielding 3-aminophenyl phenyl sulfide. This intermediate, which is an isomer of diphenylamine (B1679370), can then undergo cyclization. The classic method for synthesizing the phenothiazine (B1677639) core involves heating diphenylamine with sulfur in the presence of a catalyst like iodine or aluminum chloride, leading to an intramolecular electrophilic cyclization. scribd.comdtic.mil This pathway provides access to the valuable phenothiazine scaffold, which is central to many pharmaceutical compounds.

Cascade or One-Pot Reaction Sequences

The synthesis of this compound and its derivatives can be efficiently achieved through cascade or one-pot reactions, which offer advantages in terms of operational simplicity, time, and resource management by combining multiple reaction steps into a single procedure. A notable one-pot method involves the nucleophilic aromatic substitution (SNAr) reaction of activated nitroarenes with a sulfur source.

One such developed methodology utilizes the in situ generation of S-alkylisothiouronium salts for the synthesis of nitroaryl thioethers. This approach is advantageous as it employs odorless and stable thiourea (B124793) as the sulfur reagent, circumventing the use of volatile and malodorous thiols. The reaction proceeds by activating a nitro-substituted aryl halide, such as 1-bromo-3-nitrobenzene, which then reacts with thiourea. This is followed by reaction with an alkyl halide in the same pot to yield the corresponding nitroaryl thioether.

Detailed research findings have demonstrated the viability of this one-pot synthesis. For instance, the reaction of 1-chloro-4-nitrobenzene (B41953) with thiourea and subsequently with various alkyl halides in the presence of a base and a phase-transfer catalyst in an aqueous medium provides good to excellent yields of the corresponding nitroaryl thioethers. While this specific example illustrates the synthesis of 4-nitroaryl thioethers, the principle is applicable to the synthesis of 3-nitroaryl thioethers like this compound by starting with a 3-substituted nitroarene.

A general scheme for this one-pot synthesis is as follows: An activated nitroaryl halide reacts with thiourea. The resulting intermediate is then reacted with an aryl halide, such as bromobenzene, to yield the desired diaryl sulfide.

The following table summarizes representative examples of one-pot syntheses of nitroaryl thioethers, illustrating the scope and efficiency of these methods.

Chemical Reactivity and Mechanistic Investigations of 1 Nitro 3 Phenylsulfanyl Benzene

Elucidation of Electronically Driven Reactivity

The electronic character of the substituents on the benzene (B151609) ring is the primary determinant of its activation or deactivation towards various reaction types.

The nitro group (-NO₂) is a powerful deactivating group in the context of electrophilic aromatic substitution (EAS). libretexts.orglatech.edu Its influence stems from two primary electronic effects: a strong inductive effect and a pronounced resonance effect. quora.comminia.edu.eg The nitrogen atom in the nitro group bears a formal positive charge, which strongly pulls electron density away from the aromatic ring through the sigma bond (inductive effect). libretexts.orgminia.edu.eg

Simultaneously, the π-system of the nitro group can delocalize electrons from the benzene ring, creating a resonance effect that further depletes the ring of electron density. minia.edu.eg This delocalization results in a positive charge developing on the aromatic ring, particularly at the ortho and para positions relative to the nitro group. youtube.com The cumulative effect is a significant reduction in the ring's nucleophilicity, making it substantially less reactive towards electrophiles than benzene itself. For instance, in aromatic nitration, an -NO₂ substituent can make the ring more than 10 million times less reactive than unsubstituted benzene. libretexts.orglatech.edu

Conversely, this severe electron deficiency makes the aromatic ring susceptible to nucleophilic attack. Electron-withdrawing groups that deactivate the ring for electrophilic substitution activate it for nucleophilic aromatic substitution (NAS). latech.edumasterorganicchemistry.com The nitro group is particularly effective at stabilizing the negatively charged intermediate (a Meisenheimer complex) formed during an SNAr reaction, especially when positioned ortho or para to the site of nucleophilic attack. masterorganicchemistry.comwikipedia.org

| Compound | Relative Reactivity towards Electrophilic Substitution (e.g., Nitration) | Relative Reactivity towards Nucleophilic Substitution |

|---|---|---|

| Benzene | 1 (Baseline) | Very Low |

| Nitrobenzene | ~10-7 (Strongly Deactivated) libretexts.orglatech.edu | Activated |

The phenylsulfanyl group (-SPh), also known as the phenylthio group, exerts a more nuanced electronic influence on the aromatic ring compared to the nitro group. The sulfur atom is more electronegative than carbon, leading to a modest electron-withdrawing inductive effect. However, the lone pairs of electrons on the sulfur atom can be donated into the aromatic π-system through resonance.

Detailed Mechanistic Pathways of Key Reactions

The presence of the activating nitro group enables specific reaction pathways, particularly nucleophilic substitutions, that are not feasible on unsubstituted benzene.

Nucleophilic aromatic substitution (NAS) on nitro-activated rings typically proceeds via the SNAr (Substitution Nucleophilic Aromatic) mechanism. wikipedia.org This is a two-step process:

Addition: A nucleophile attacks an electron-deficient carbon atom of the aromatic ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.org This step is generally the rate-determining step of the reaction. The electron-withdrawing nitro group is crucial for stabilizing this anionic intermediate through resonance, thereby lowering the activation energy for its formation. masterorganicchemistry.com

Elimination: The leaving group departs from the Meisenheimer complex, restoring the aromaticity of the ring and yielding the final substitution product.

For a substitution to occur, a good leaving group (like a halide) is typically required at a position ortho or para to the nitro group. wikipedia.org In 1-nitro-3-(phenylsulfanyl)benzene, there is no such leaving group. However, reactions such as Vicarious Nucleophilic Substitution (VNS) can occur, where a nucleophile carrying a leaving group attacks a carbon atom bearing a hydrogen, usually ortho or para to the nitro group. nih.govbeilstein-journals.org The reaction is driven by the strong activation provided by the nitro group. Under kinetic control, a nucleophile will preferentially attack the aromatic system at the positions ortho or para to the nitro group. nih.govbeilstein-journals.org The thermodynamics of the reaction are favorable because the formation of the highly stable aromatic product drives the reaction forward.

| Position of Nucleophilic Attack (relative to -NO₂) | Stabilization of Meisenheimer Complex | Kinetic Product Preference |

|---|---|---|

| Ortho | High (Negative charge delocalized onto -NO₂) | Favored nih.govbeilstein-journals.org |

| Para | High (Negative charge delocalized onto -NO₂) | Favored nih.govbeilstein-journals.org |

| Meta | Low (No direct resonance stabilization by -NO₂) | Disfavored |

The formation of the C–S bond in this compound can be envisioned through radical pathways, distinct from the polar SNAr mechanism. These reactions often involve the generation of radical species that participate in a chain reaction. Mechanistic studies on related systems, such as the C-N bond formation in the amination of nitrobenzenes, suggest that the generation of radicals is a key aspect. nih.gov

A plausible, though generalized, radical mechanism for C-S bond formation could involve the following steps:

Initiation: A radical initiator could abstract a hydrogen from thiophenol (PhSH) to generate a phenylthiyl radical (PhS•). Alternatively, a single-electron transfer (SET) process could generate a radical anion from the nitroaromatic compound.

Propagation:

The highly reactive phenylthiyl radical (PhS•) attacks the nitroaromatic ring. This addition would likely occur at the positions most activated by the nitro group (ortho or para) to form a radical intermediate.

This intermediate would then need to be oxidized and lose a proton to afford the substituted product and regenerate a radical species to continue the chain.

Termination: The reaction is terminated when two radical species combine.

Radical clock experiments have been used to confirm the presence of radical intermediates in similar transformations involving nitroarenes. nih.gov

The energy profile of an SNAr reaction, the most pertinent transformation for this compound, is characterized by two transition states and one stable intermediate.

First Transition State (TS1): This is the energy maximum on the path from reactants to the Meisenheimer complex. It corresponds to the initial attack of the nucleophile on the aromatic ring. The energy of TS1 is significantly lowered by the presence of the electron-withdrawing nitro group.

Meisenheimer Complex (Intermediate): This species resides in an energy well between the two transition states. It is a true, stable intermediate, not a transition state. Its stability is the key to the SNAr mechanism and is directly enhanced by the ability of the ortho/para nitro group to delocalize the negative charge.

Second Transition State (TS2): This is the energy barrier for the expulsion of the leaving group from the Meisenheimer complex to form the final product. Typically, this barrier is lower than TS1, meaning the initial nucleophilic addition is the rate-determining step.

Solvent Effects on Reaction Mechanisms and Selectivity

In the context of SNAr reactions for the synthesis of aryl thioethers, the solvent's ability to solvate the charged intermediates is paramount. The mechanism involves the attack of a nucleophile (thiophenolate) on the electron-deficient aromatic ring (a 1-halonitrobenzene or related substrate) to form a negatively charged intermediate known as a Meisenheimer complex. acsgcipr.org Polar aprotic solvents are particularly effective in stabilizing this charged complex, thereby accelerating the reaction. Commonly employed solvents in this class include N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), Dimethyl sulfoxide (B87167) (DMSO), and N-Methyl-2-pyrrolidone (NMP). acsgcipr.orgnih.gov

Research into the synthesis of related nitroaryl thioethers has demonstrated that the reaction's success and rate are highly dependent on the solvent medium. For instance, in the SNAr reaction between heteroaryl halides and thiols, DMAc was found to be an effective solvent, allowing the reaction to proceed smoothly at temperatures ranging from room temperature to 100 °C. nih.gov The nitro group on the benzene ring of the substrate is a strong electron-withdrawing group, which activates the ring for nucleophilic attack, making such reactions feasible. nih.govresearchgate.net

Furthermore, the choice of solvent can influence the competition between the desired substitution reaction and potential side reactions, such as the reduction of the nitro group. researchgate.net The polarity of the solvent can also have drastic effects on the photophysical pathways of nitroaromatic compounds. Studies on nitropyrenes have shown that increasing solvent polarity significantly stabilizes the first excited singlet state (S1), which can alter the competition between other excited-state pathways. nih.gov While this relates to photochemical processes, it underscores the profound impact of solute-solvent interactions on the electronic properties of nitroaromatics, which can be a factor in thermal reaction mechanisms as well.

The following table summarizes the general effects of different solvent types on the synthesis of aryl thioethers, which are applicable to this compound.

Table 1: Influence of Solvent Type on Aryl Thioether Synthesis

| Solvent Class | Representative Solvents | General Effect on SNAr Reactions |

|---|---|---|

| Polar Aprotic | DMF, DMAc, DMSO, NMP | Highly effective; stabilize the charged Meisenheimer complex, leading to faster reaction rates. acsgcipr.orgnih.gov |

| Polar Protic | Ethanol, Water | Generally less effective than polar aprotic solvents as they can solvate the nucleophile, reducing its reactivity. |

This table is a generalized summary based on established principles of SNAr chemistry.

Role of Catalysts and Ligands in C-S Coupling Mechanisms

Palladium-catalyzed cross-coupling reactions represent a powerful alternative for the formation of the C–S bond in this compound. In these reactions, the choice of catalyst and, more critically, the ancillary ligand, dictates the efficiency, scope, and selectivity of the transformation. The catalytic cycle generally involves three key steps: oxidative addition, transmetalation (or nucleophilic attack), and reductive elimination. youtube.com The ligand, typically a phosphine (B1218219) or an N-heterocyclic carbene (NHC), remains coordinated to the palladium center throughout this cycle and profoundly influences each step.

Catalysts: Palladium complexes are the most common catalysts. Precatalysts like Pd(OAc)₂ (Palladium(II) acetate) and Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) are often used, which are reduced in situ to the active Pd(0) species. nih.gov The catalyst's role is to facilitate the insertion into the aryl-halide bond and orchestrate the subsequent bond-forming reductive elimination. youtube.com

Ligands: The ligand's primary role is to stabilize the palladium center and modulate its electronic and steric properties to promote the desired catalytic steps.

Electronic Effects: Electron-rich ligands enhance the electron density on the palladium center, which promotes the initial oxidative addition of the aryl halide. Conversely, the final C–S bond-forming step, reductive elimination, is often favored by a more electron-deficient metal center. acs.orgnih.gov The design of ligands that can balance these opposing requirements is a key area of research. For instance, photosensitizing phosphinoacridine ligands have been designed where photoirradiation creates a highly reactive, electron-deficient metal center that promotes reductive elimination. nih.gov

Steric Effects: Bulky ligands, such as the Buchwald-type biarylphosphines (e.g., RuPhos, t-BuXPhos), are highly effective. acs.orgnih.govrsc.org The steric bulk promotes the reductive elimination step, which is often the rate-determining step, by creating a sterically crowded coordination sphere around the metal. This crowding favors the formation of the C–S bond and the release of the product, regenerating the catalyst. acs.org

Kinetic studies on related C-N coupling reactions using biarylphosphine ligands have shown that intermediates with electron-deficient aryl groups (like a nitrophenyl group) undergo reductive elimination at increased rates. acs.org This suggests that the synthesis of this compound via this method should be favorable. The choice of ligand is critical, as no single ligand is optimal for every substrate combination. nih.gov A ligand exchange protocol can be used to screen various ligands for a specific transformation, starting from a common palladium oxidative addition complex. nih.gov

The table below details some common ligand types used in palladium-catalyzed C-S coupling and their general characteristics.

Table 2: Common Ligands in Palladium-Catalyzed C-S Coupling

| Ligand Type | Examples | Key Characteristics & Role |

|---|---|---|

| Buchwald-type Biarylphosphines | RuPhos, t-BuXPhos, XPhos | Bulky and electron-rich; highly effective at promoting reductive elimination and stabilizing the active catalyst. acs.orgrsc.org |

| Bidentate Phosphines | dppe (1,2-Bis(diphenylphosphino)ethane) | Can form stable chelate complexes with palladium. nih.gov |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form very stable complexes with palladium, often showing high catalytic activity. |

This table summarizes general classes of ligands and their roles in palladium catalysis relevant to C-S bond formation.

Computational Chemistry and Theoretical Studies of 1 Nitro 3 Phenylsulfanyl Benzene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly DFT, provide a theoretical framework for examining the electron distribution and energy levels, which in turn dictate the molecule's physical and chemical characteristics.

Density Functional Theory (DFT) Studies on Molecular Geometry and Conformation

Information regarding specific DFT studies on the molecular geometry and conformation of 1-Nitro-3-(phenylsulfanyl)benzene is not available in the surveyed literature. Such studies would typically involve optimizing the molecule's three-dimensional structure to find its lowest energy arrangement. The dihedral angles between the phenyl rings and the orientation of the nitro group would be of particular interest, as these conformational features significantly influence the molecule's electronic properties and steric interactions.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity Descriptors

A detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound, along with its chemical reactivity descriptors, has not been published. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining chemical reactivity and kinetic stability. Other reactivity descriptors, such as electronegativity, chemical hardness, and softness, which can be derived from the HOMO and LUMO energies, would further quantify the molecule's reactivity profile.

Charge Distribution and Electrostatic Potential Analysis

There are no specific studies on the charge distribution and electrostatic potential of this compound. This type of analysis is vital for understanding intermolecular interactions and predicting the sites of electrophilic and nucleophilic attack. An electrostatic potential map would visually represent the electron-rich and electron-poor regions of the molecule, highlighting the negative potential around the nitro group and the potential for interactions at the sulfur atom and phenyl rings.

Theoretical Investigations of Reaction Mechanisms

Theoretical investigations are instrumental in mapping out the energetic landscape of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Computational Modeling of Transition States and Reaction Pathways

No computational models of transition states and reaction pathways specifically involving this compound have been found in the public domain. Such modeling would be essential for understanding mechanisms of reactions this compound might undergo, such as nucleophilic aromatic substitution or reduction of the nitro group. Identifying the structure and energy of transition states is key to understanding the kinetics of these processes.

Energy Barrier Calculations and Rate Constant Predictions

In the absence of transition state modeling, there are no available energy barrier calculations or rate constant predictions for reactions of this compound. These calculations are critical for predicting how fast a reaction will proceed and for comparing the feasibility of different reaction pathways.

Advanced Structural and Spectroscopic Elucidation Methodologies

X-ray Crystallographic Analysis of Crystalline Forms and Cocrystals

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, to date, a specific single-crystal X-ray structure for 1-Nitro-3-(phenylsulfanyl)benzene has not been reported in publicly accessible crystallographic databases.

In the absence of direct data, analysis of a structurally similar isomer, 4-nitrophenyl phenyl sulfide (B99878), provides valuable insight into the likely structural features. A crystallographic analysis of this compound would be expected to reveal key structural parameters such as:

The C-S-C bond angle and the C-S bond lengths, indicating the geometry around the sulfide linkage.

The planarity of the nitro group relative to its attached benzene (B151609) ring.

Intermolecular interactions in the solid state, such as π-π stacking between the aromatic rings or weak C-H···O hydrogen bonds involving the nitro group, which dictate the crystal packing.

The formation of cocrystals, where the target molecule crystallizes with a second, different molecule (a coformer), is a common strategy in crystal engineering to modify physical properties. While no cocrystals of this compound have been documented, this approach could be used to explore and control its solid-state architecture. The nitro group and the sulfur atom could both participate in non-covalent interactions, such as hydrogen or halogen bonds, with suitable coformers.

Table 1: Anticipated Crystallographic Data and Structural Parameters (Based on analysis of analogous structures, as direct data is unavailable)

| Parameter | Expected Value/Information | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | e.g., P2₁/c, Pbca | Defines the specific symmetry elements within the unit cell. |

| C-S-C Bond Angle | ~103-105° | Characterizes the geometry at the sulfur atom. |

| C-N Bond Length | ~1.47-1.49 Å | Reflects the bond order between the ring and the nitro group. |

| Dihedral Angles | Variable | Defines the twist between the two aromatic rings. |

| Intermolecular Interactions | π-π stacking, C-H···O bonds | Governs crystal packing and influences physical properties. |

Advanced NMR Spectroscopic Techniques for Elucidating Dynamic Processes or Complex Structures

While standard one-dimensional ¹H and ¹³C NMR spectroscopy can confirm the basic skeleton of this compound, advanced NMR techniques are required to unambiguously assign all signals and investigate potential dynamic processes. nih.gov

For a molecule with two distinct aromatic rings, 2D NMR experiments are essential for complete structural elucidation:

COSY (Correlation Spectroscopy) would reveal proton-proton couplings within each of the two rings, confirming the substitution patterns.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for connecting the molecular fragments. It would show correlations between protons and carbons two or three bonds away, for instance, linking the protons on one ring to the ipso-carbon of the other ring through the sulfur atom.

Furthermore, dynamic NMR (DNMR) spectroscopy, involving the acquisition of spectra at various temperatures, could be employed to study restricted rotation around the C-S bonds. At low temperatures, the rotation could become slow enough on the NMR timescale to cause broadening or splitting of the signals for the ortho and meta protons/carbons of the phenylsulfanyl group, providing quantitative data on the energy barrier to rotation. Similar studies could probe the rotational barrier of the C-NO₂ bond. While specific DNMR studies on this compound are not available, the methodology has been successfully applied to other functionalized molecules to understand their conformational dynamics. researchgate.net

Mass Spectrometry for Mechanistic Insights (e.g., ESI-MS for oxidation studies, not just molecular weight)

Mass spectrometry (MS), particularly when coupled with soft ionization techniques like Electrospray Ionization (ESI) and tandem mass spectrometry (MS/MS), is a powerful tool for gaining mechanistic insights beyond simple molecular weight determination.

In the context of this compound, ESI-MS/MS can be used to meticulously map its fragmentation pathways. nih.gov The fragmentation of nitroaromatic compounds is often characterized by the loss of nitro-group-related fragments. nih.govyoutube.com For the protonated molecule [M+H]⁺, key fragmentation steps would likely include:

Loss of the nitro group (NO₂, 46 Da).

Loss of nitric oxide (NO, 30 Da).

Subsequent fragmentation of the remaining sulfide structure.

A detailed study on the isomeric 4-nitrophenyl phenyl sulfide using ESI-Collision-Activated Dissociation (CAD)-MS provides a direct analogy. mgutheses.in The study revealed that electrochemical oxidation of the thioether could be monitored, leading to the formation of an ion corresponding to the sulfoxide (B87167) [M+H-O]⁺. The fragmentation of this oxidized species could then be studied to confirm its structure. mgutheses.in This approach allows ESI-MS to be used as a tool to investigate reaction mechanisms, such as oxidation at the sulfur atom, by identifying intermediates and products in solution. mgutheses.innih.gov

Table 2: Predicted ESI-MS/MS Fragmentation of Protonated this compound ([M+H]⁺, m/z 232) (Based on general principles and data from related isomers mgutheses.inuni.lu)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Identity |

| 232 | 214 | 18 (H₂O) | Dehydrated species |

| 232 | 202 | 30 (NO) | Phenylsulfanyl-phenyl cation radical |

| 232 | 186 | 46 (NO₂) | Phenylsulfanyl-phenyl cation |

| 186 | 109 | 77 (C₆H₅) | Thiophenol cation |

Vibrational Spectroscopy (FTIR, Raman) for Conformational Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule, which are sensitive to its geometry and intermolecular environment. pitt.edu Analysis of the spectra for this compound allows for detailed conformational analysis and the study of non-covalent interactions. nih.gov

Key vibrational modes for this compound include:

Nitro Group (NO₂) Vibrations : The asymmetric (ν_as_) and symmetric (ν_s_) stretching modes of the nitro group are typically strong in the IR spectrum and appear in the regions of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. orientjchem.orgresearchgate.net The exact positions of these bands can be influenced by conjugation with the aromatic ring and intermolecular interactions, such as hydrogen bonding.

Aromatic Ring Vibrations : Both monosubstituted and meta-disubstituted benzene rings have characteristic C-H and C=C stretching and bending vibrations. For example, C-H stretching modes appear above 3000 cm⁻¹, while out-of-plane C-H bending modes between 700 and 900 cm⁻¹ are characteristic of the substitution pattern.

Carbon-Sulfur (C-S) Vibrations : The C-S stretching vibration is expected in the 600-800 cm⁻¹ region. Its exact frequency and intensity can provide information about the conformation around the sulfur atom.

Comparing the spectra in the solid state versus in a non-polar solution can reveal the extent of intermolecular interactions. Significant shifts in the NO₂ stretching frequencies or changes in the C-H bending modes upon dissolution would suggest the presence of strong intermolecular forces in the crystal lattice. Studies on similar molecules like dibenzyl sulfide have shown how theoretical calculations (DFT) combined with experimental spectra can be used to assign vibrational modes and understand conformational preferences. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound (Based on data from PubChem nih.gov and studies on related nitroaromatic orientjchem.orgscispace.com and sulfide nih.gov compounds)

| Vibrational Mode | Technique | Approximate Wavenumber (cm⁻¹) | Significance |

| Aromatic C-H Stretch | FTIR, Raman | 3050 - 3150 | Confirms aromatic C-H bonds. |

| Asymmetric NO₂ Stretch | FTIR | 1500 - 1560 | Strong indicator of the nitro group. Sensitive to electronic effects. |

| Symmetric NO₂ Stretch | FTIR, Raman | 1335 - 1370 | Strong indicator of the nitro group. |

| Aromatic C=C Stretch | FTIR, Raman | 1400 - 1600 | Skeletal vibrations of the benzene rings. |

| C-H Out-of-Plane Bend | FTIR | 700 - 900 | Characteristic of the ring substitution patterns. |

| C-S Stretch | Raman | 600 - 800 | Confirms the presence of the sulfide linkage. |

Applications in Organic Synthesis and Functional Materials Science Non Clinical

Role as a Key Intermediate in Multi-Step Organic Syntheses

The presence of both an electron-withdrawing nitro group and a modifiable phenylsulfanyl group makes 1-nitro-3-(phenylsulfanyl)benzene a strategic starting point for complex synthetic routes.

This compound is instrumental in the synthesis of other functionalized aromatic compounds. For instance, it can be used in the preparation of various substituted phenothiazine (B1677639) derivatives. nih.gov Phenothiazines are a class of compounds with a wide range of applications, and their synthesis often involves the reaction of a substituted aminobenzenethiol with a derivative of a nitrobenzene. nih.gov The nitro group in this compound can be reduced to an amino group, which can then participate in cyclization reactions to form the phenothiazine core. nih.gov

Furthermore, the phenylsulfanyl group can be oxidized to a phenylsulfonyl group, creating 1-nitro-3-(phenylsulfonyl)benzene. This transformation opens up another avenue for creating diverse molecules, as the sulfonyl group provides different reactivity and properties compared to the sulfide (B99878) linkage.

A variety of other functionalized aromatics can be derived from precursors related to this compound. For example, nucleophilic aromatic substitution reactions on compounds like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, which shares a similar substitution pattern, can introduce a range of oxygen, sulfur, and nitrogen nucleophiles to the aromatic ring. beilstein-journals.orgnih.govnih.gov This highlights the potential of the core structure to be adapted into a multitude of derivatives.

The strategic placement of the nitro and phenylsulfanyl groups allows for sequential and site-selective reactions, making this compound a valuable building block for more intricate molecular structures. The ability to transform both functional groups independently provides chemists with a powerful tool for constructing complex scaffolds. For example, after the initial transformations of the nitro and phenylsulfanyl groups, further reactions can be carried out on the benzene (B151609) rings to build up even more complex systems. This step-wise approach is fundamental in the total synthesis of natural products and the creation of novel organic molecules with specific functions. The synthesis of certain phenothiazine derivatives, for example, involves multiple steps including the initial formation of a diaryl sulfide, followed by cyclization. google.com

Contributions to Functional Materials Development

The electronic properties inherent to the this compound structure make it a promising candidate for the development of advanced functional materials.

While direct application of this compound as an organic semiconductor is not prominent, its derivatives hold potential. The core structure, containing both electron-donating (sulfur) and electron-withdrawing (nitro) characteristics, is a foundational concept in the design of organic semiconductors. For instance, compounds with donor-acceptor (D-A) structures are crucial for creating materials with desirable charge-transport properties. The fundamental structure of this compound can be seen as a simple D-A system, which can be elaborated upon to create more sophisticated organic semiconductors. The development of organic materials for electronics often involves the synthesis of molecules with tailored electronic properties, a process where versatile building blocks are essential. cymitquimica.com

The development of materials for organic light-emitting diodes (OLEDs) is a rapidly advancing field, with a particular focus on thermally activated delayed fluorescence (TADF) emitters. These materials can theoretically achieve 100% internal quantum efficiency. The design of TADF molecules often relies on the spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), a characteristic that can be engineered using donor and acceptor moieties.

While this compound itself is not a TADF emitter, its structural motifs are relevant. For example, derivatives of 1,3-bis(N-carbazolyl)benzene (mCP) are being explored as host materials for blue TADF OLEDs. researchgate.net Furthermore, the insertion of a phenyl ring between donor and acceptor units in D-A and D-A-D structures has been shown to be an effective strategy for tuning the emission color of TADF emitters from green to blue. rsc.org This highlights the importance of the benzene core in mediating the electronic communication between functional groups, a principle that is embodied in the structure of this compound.

Applications in Catalysis (Ligand or Precursor)

The sulfur atom in the phenylsulfanyl group of this compound offers a potential coordination site for metal catalysts. While direct use as a ligand is not extensively documented, the modification of this compound can lead to the synthesis of effective ligands for various catalytic reactions. For instance, the incorporation of phosphine (B1218219) or other coordinating groups onto the aromatic rings could yield ligands with specific steric and electronic properties suitable for cross-coupling reactions or other catalytic transformations. The broader class of aromatic sulfones, which can be derived from this compound, also holds significance in the development of new synthetic methodologies.

Future Research Directions and Unexplored Avenues for 1 Nitro 3 Phenylsulfanyl Benzene

Development of More Sustainable and Greener Synthetic Routes

The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. For 1-Nitro-3-(phenylsulfanyl)benzene and related diaryl thioethers, future research should prioritize the development of synthetic methods that minimize waste, avoid hazardous reagents, and utilize renewable resources.

Current methods for synthesizing diaryl thioethers can be improved upon. One promising avenue involves the use of simple, inexpensive, and readily available catalysts. For instance, a method utilizing copper powder as a catalyst for the one-pot synthesis of diaryl sulfides from halogenated aromatic hydrocarbons, thiourea (B124793), and potassium hydroxide (B78521) has been reported. google.com This approach is noted for its use of an odorless and non-volatile sulfur source, leading to a high-purity product with minimal environmental impact. google.com

Further research could adapt and optimize such copper-catalyzed systems for the specific synthesis of this compound. Additionally, exploring alternative, greener sulfur sources beyond thiourea could further enhance the sustainability of the process.

Moreover, the principles of green chemistry, such as the use of non-toxic catalysts, renewable starting materials, and mild reaction conditions like microwave or ultrasound irradiation, should be systematically explored. nih.govresearchgate.net These techniques have shown promise in the synthesis of other heterocyclic compounds and could offer scalable, cost-effective, and efficient routes to this compound. nih.govresearchgate.net Another innovative approach that warrants further investigation is the tetrabutylammonium (B224687) fluoride (B91410) (TBAF)-mediated denitrative substitution of nitroarenes with phenylthiotrimethylsilane, which proceeds under mild and base-free conditions. researchgate.net

Future research in this area could focus on:

Catalyst Development: Investigating other earth-abundant metal catalysts (e.g., iron, nickel) to replace more expensive or toxic options.

Solvent Selection: Employing green solvents such as water, supercritical fluids, or ionic liquids to replace volatile organic compounds.

Energy Efficiency: Utilizing alternative energy sources like mechanochemistry, which can reduce reaction times and energy consumption.

Exploration of Novel Reactivity Patterns and Cascade Reactions

The dual functionality of this compound—the electron-withdrawing nitro group and the versatile thioether bridge—provides a fertile ground for discovering new chemical reactions.

The nitro group is a key functional handle for a variety of transformations. A notable area for exploration is its participation in cascade reactions. For example, a heterogeneous cobalt catalyst has been used for the cascade synthesis of pyrroles from nitroarenes. nih.gov This suggests that the nitro group in this compound could serve as a starting point for the construction of more complex heterocyclic systems in a single synthetic operation. nih.gov

The thioether linkage also offers diverse reactivity. It can be oxidized to the corresponding sulfoxide (B87167) and sulfone, which can alter the electronic properties and biological activity of the molecule. researchgate.net The directing effect of the thioether group in reactions such as cycloadditions is another area ripe for investigation. researchgate.net The development of methods for the modular synthesis of sulfoxides and sulfinamides using episulfoxides and organometallic reagents could also be applied to create novel derivatives of this compound. acs.org

Future research should aim to:

Uncover Novel Cascade Sequences: Design and investigate multi-step reactions initiated at either the nitro or sulfide (B99878) functionality to build molecular complexity efficiently.

Investigate Regioselectivity: Study how the interplay between the nitro and phenylsulfanyl substituents directs the regiochemical outcome of various reactions on the aromatic rings.

Develop New Catalytic Transformations: Explore novel palladium-catalyzed reactions, such as the thiolative annulation of ynamides, to synthesize indole (B1671886) derivatives and other complex structures from precursors related to this compound. acs.org

Integration into Advanced Materials Systems

The unique electronic and structural features of this compound make it an intriguing candidate for incorporation into advanced materials. While direct applications have yet to be extensively explored, related compounds have shown promise in various fields.

Substituted diphenyl sulfides have been synthesized and evaluated as selective ligands for the serotonin (B10506) transporter (SERT), indicating potential for the development of new imaging agents for positron emission tomography (PET) or other diagnostic tools. nih.gov The nitro group is a well-known component in the design of nonlinear optical (NLO) materials and energetic materials. The combination of the electron-withdrawing nitro group and the polarizable sulfur atom in this compound could lead to materials with interesting optical or electronic properties.

Future research directions in materials science could include:

Polymer Chemistry: Incorporating the this compound moiety into polymer backbones or as a pendant group to create functional polymers with tailored optical, thermal, or electronic properties.

Nonlinear Optical Materials: Investigating the NLO properties of crystalline forms or polymeric matrices containing this compound.

Biologically Active Materials: Using the compound as a scaffold to design and synthesize novel materials with potential applications in drug delivery or as enzyme inhibitors, drawing inspiration from studies on related sulfone analogues. researchgate.net

Deeper Computational and Theoretical Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental work. For this compound, deeper computational and theoretical modeling can provide valuable insights and accelerate the discovery of new applications.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to understand the electronic structure, molecular orbitals, and reactivity of the molecule. Such studies can predict the most likely sites for electrophilic or nucleophilic attack and rationalize observed reaction outcomes. For instance, theoretical studies have been used to elucidate the mechanisms of cycloaddition reactions involving nitro-functionalized compounds. nih.gov

Molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to predict the biological activity of derivatives of this compound. researchgate.netresearchgate.net These computational methods can screen virtual libraries of related compounds to identify promising candidates for synthesis and experimental testing, as has been done for related nitro-thioether compounds. researchgate.net

Key areas for future computational research include:

Reaction Mechanism Elucidation: Using computational models to map the potential energy surfaces of proposed novel reactions and cascade sequences to understand their feasibility and selectivity.

Prediction of Material Properties: Calculating properties such as polarizability and hyperpolarizability to predict the NLO response of materials based on this compound.

In Silico Screening: Developing and applying computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives for potential pharmaceutical or biomedical applications. researchgate.net

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.